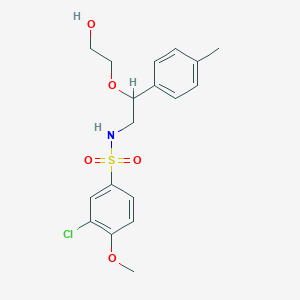
3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H22ClNO5S and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₈ClN₁O₅S
- Molecular Weight : 353.82 g/mol
The structure features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacterial growth arrest and death, making it a valuable candidate for antimicrobial therapies.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant antibacterial activity against various pathogens. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of cytokine production. |
| Antifungal | May possess antifungal properties, although less studied than antibacterial effects. |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy demonstrated that compounds similar to this compound showed potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections . -
Anti-inflammatory Effects :
In vitro studies indicated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests a potential use in treating inflammatory diseases . -
Antifungal Properties :
Although primarily noted for antibacterial activity, preliminary data suggest that this compound may also inhibit fungal growth. In a comparative study with established antifungal agents, it demonstrated moderate efficacy against Candida albicans, indicating a need for further exploration in antifungal applications .
Propriétés
IUPAC Name |
3-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO5S/c1-13-3-5-14(6-4-13)18(25-10-9-21)12-20-26(22,23)15-7-8-17(24-2)16(19)11-15/h3-8,11,18,20-21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKIXCYDYATJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














